2-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
Description
This compound features a pyrano[4,3-b]pyridine-3-carbonitrile core linked via a piperazine group to a pyrimidine ring substituted with a tert-butyl group at position 6 and a cyclopropyl group at position 2.
Propriétés
IUPAC Name |
2-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O/c1-24(2,3)20-13-21(28-22(27-20)16-4-5-16)29-7-9-30(10-8-29)23-17(14-25)12-18-15-31-11-6-19(18)26-23/h12-13,16H,4-11,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJOVVOXOGYWNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=C(C=C5COCCC5=N4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Structural Comparison
Key structural analogs and their differentiating features are summarized below:
Substituent Effects on Physicochemical Properties
- tert-Butyl vs. In contrast, the methoxy group in the analog () improves solubility and may reduce off-target interactions due to smaller steric bulk .
- Cyclopropyl vs.
- Thioxo vs. Carbonitrile : The thioxo group in ’s compound provides a hydrogen-bond acceptor, while the carbonitrile in the target compound acts as a strong electron-withdrawing group, influencing electronic distribution and reactivity .
Research Findings and Implications
NMR Profiling and Structural Elucidation
As demonstrated in , substituent-induced chemical shift changes in regions A (positions 39–44) and B (positions 29–36) can pinpoint structural modifications. For the target compound, the tert-butyl and cyclopropyl groups would likely cause distinct upfield/downfield shifts in these regions compared to methoxy or methyl analogs, aiding structural confirmation .
Hypothesized Bioactivity
Commercial and Industrial Relevance
lists a related compound (5-chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile) with commercial availability, priced at $85.5/2μmol. This suggests that the target compound, if bioactive, could command a premium price in pharmaceutical research .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
